molecular formula C8H12N2O2S B12329370 N-methyl-1-(pyridin-2-yl)ethanesulfonamide

N-methyl-1-(pyridin-2-yl)ethanesulfonamide

Cat. No.: B12329370
M. Wt: 200.26 g/mol
InChI Key: FRLPYRMCLWZZDT-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridin-2-yl)ethanesulfonamide is a chemical compound with a molecular formula of C8H12N2O2S It is characterized by the presence of a pyridine ring, a sulfonamide group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-2-yl)ethanesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method involves the reaction of 2-aminopyridine with a sulfonyl chloride in the presence of a base, followed by methylation of the resulting sulfonamide . The reaction conditions often include the use of solvents such as toluene or ethyl acetate and mild temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-2-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring or the sulfonamide group.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted sulfonamide derivatives with different functional groups attached to the nitrogen atom.

Scientific Research Applications

N-methyl-1-(pyridin-2-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(pyridin-2-yl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, allows for unique interactions with biological targets and potential therapeutic applications.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-methyl-1-pyridin-2-ylethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-7(13(11,12)9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3

InChI Key

FRLPYRMCLWZZDT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)S(=O)(=O)NC

Origin of Product

United States

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